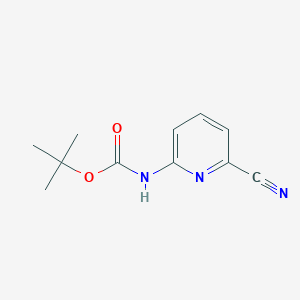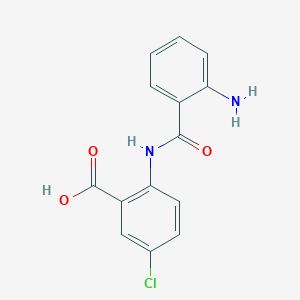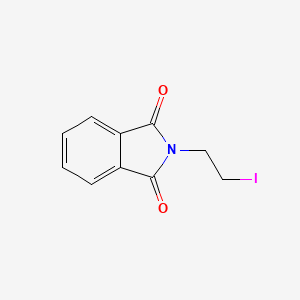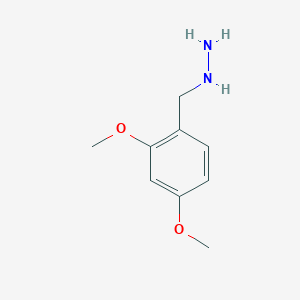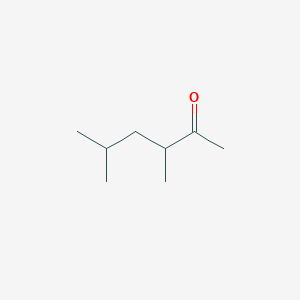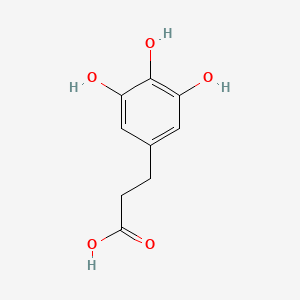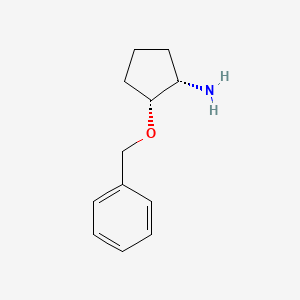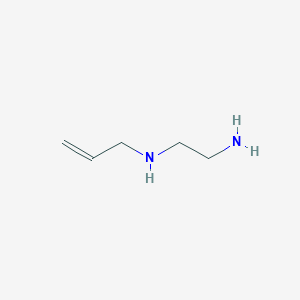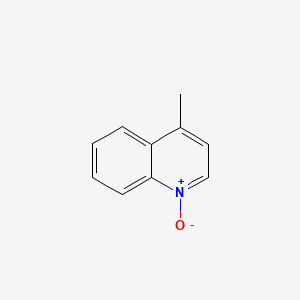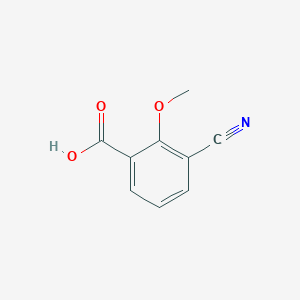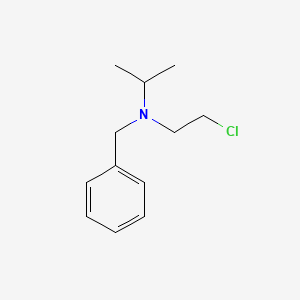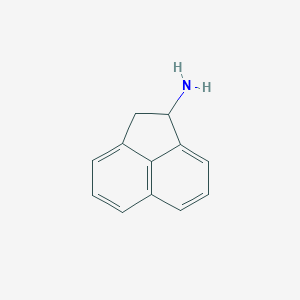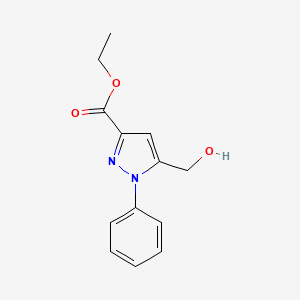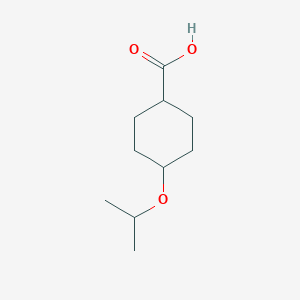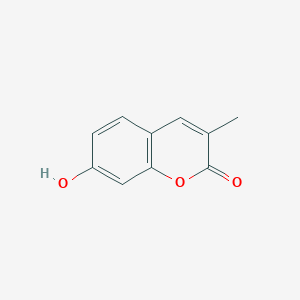
7-hydroxy-3-methyl-2H-chromen-2-one
Übersicht
Beschreibung
7-hydroxy-3-methyl-2H-chromen-2-one is a natural product found in Halocnemum strobilaceum . It is also known as Hymecromone, a coumarin derivative that lacks anticoagulant properties but possesses choleretic and biliary antispasmodic activity .
Synthesis Analysis
The synthesis of 7-hydroxy-3-methyl-2H-chromen-2-one involves several steps. The yield is 89%, with a melting point of 240–241 °C . The synthesis methods are carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The 2H-chromen-2-one ring system, also known as coumarin, is planar . The structure can be represented by the IUPAC name 7-hydroxy-3-methylchromen-2-one and the InChI code 1S/C10H8O3/c1-6-4-7-2-3-8 (11)5-9 (7)13-10 (6)12/h2-5,11H,1H3 .Chemical Reactions Analysis
The chemical reactions of 7-hydroxy-3-methyl-2H-chromen-2-one are complex and involve various processes. For instance, condensation of 2-hydroxyacetophenone with trichloroacetonitrile in the presence of N-methylanilinomagnesium bromide affords a product, which is converted into 2-(trichloromethyl)chromones upon treatment with concentrated hydrochloric acid .Physical And Chemical Properties Analysis
The molecular weight of 7-hydroxy-3-methyl-2H-chromen-2-one is 176.17 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 257 . The compound is white to yellow solid .Wissenschaftliche Forschungsanwendungen
Biological Screening and Cytotoxic Activity
7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives have been synthesized and explored for their biological screening. Some derivatives have shown significant cytotoxic activity, and a few have exhibited a high degree of bactericidal activity, demonstrating their potential in medical and pharmaceutical research (Khan et al., 2003).
Synthesis for Antibacterial Applications
Compounds based on 7-hydroxy-3-methyl-2H-chromen-2-one have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the compound's potential as an antibacterial agent (Čačić et al., 2009).
Antifungal and Antioxidant Activities
Synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives has led to the discovery of compounds with potent antifungal activity against Candida albicans and excellent antioxidant activity. These findings are crucial for the development of new antifungal and antioxidant agents (Khan et al., 2004).
Physico-Chemical Properties
Research on the synthesis and crystal structure of 7-hydroxy-3-methyl-2H-chromen-2-one derivatives has contributed to understanding their physico-chemical properties. This knowledge is vital for designing drugs and materials with specific characteristics (Elenkova et al., 2014).
Fluorescent Probes for Biological and Medical Use
7-Hydroxy-3-methyl-2H-chromen-2-one derivatives have been studied for their absorption and steady-state fluorescence characteristics. This research aims to assess their potential application as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Radical Scavenger Activity
The antioxidant properties of 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one have been explored using density functional theory. The study provides insights into the compound's capacity to scavenge free radicals, which is important for developing new antioxidants (Marino et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Given the valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In recent years, there has been considerable research with coumarins being tested for various biological properties . Therefore, the future directions in the study of 7-hydroxy-3-methyl-2H-chromen-2-one could involve further exploration of its biological properties and potential applications in medicine.
Eigenschaften
IUPAC Name |
7-hydroxy-3-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJVGSVJRBUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



